N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine
Description
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Properties
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-7-10(5-6-12(9)13)8-14-11-3-2-4-11/h5-7,11,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOROARHYHZILJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluoro-3-methylphenyl)methyl]cyclobutanamine is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHFN
- Molecular Weight : 201.25 g/mol
- Structure : The compound features a cyclobutane ring substituted with a 4-fluoro-3-methylphenyl group.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may act as:
- Agonist or Antagonist : Depending on the receptor type, it can either stimulate or inhibit receptor activity.
- Enzyme Inhibitor : It has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways.
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor in various studies. For instance, it has been investigated for its effects on:
- Cyclin-dependent Kinases (CDKs) : Preliminary data suggest that the compound may selectively inhibit CDK9, which is critical in regulating cell cycle progression and transcriptional control .
Receptor Binding
The compound has been evaluated for its binding affinity to several receptors, including:
- Serotonin Receptors : Studies indicate potential interactions with serotonin receptors, which could implicate the compound in mood regulation and anxiety disorders.
Case Studies
- In Vitro Studies : Research involving cell lines has demonstrated that this compound can induce apoptosis in cancer cells. For example, treatment of MDA-MB-231 breast cancer cells showed significant increases in apoptotic markers when exposed to the compound at varying concentrations over a 72-hour period .
- Animal Models : In vivo studies have indicated that the compound exhibits favorable pharmacokinetics, including good absorption and distribution characteristics. For instance, studies on rat models revealed a half-life of approximately 2.4 hours following oral administration, suggesting potential for therapeutic applications .
Summary of Key Findings
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
